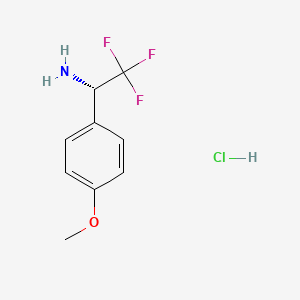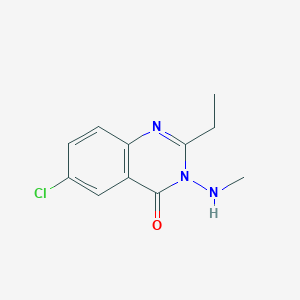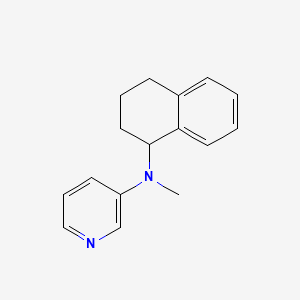
4-Hydrazino-2,7,8-trimethylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazino-2,7,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is commonly used in proteomics research and has various applications in scientific studies .
Métodos De Preparación
The preparation of 4-Hydrazino-2,7,8-trimethylquinoline hydrochloride involves synthetic routes that typically include the reaction of 2,7,8-trimethylquinoline with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to yield the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
4-Hydrazino-2,7,8-trimethylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
4-Hydrazino-2,7,8-trimethylquinoline hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 4-Hydrazino-2,7,8-trimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group in the compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological processes and pathways, making the compound useful in research and development .
Comparación Con Compuestos Similares
4-Hydrazino-2,7,8-trimethylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Hydrazino-4,7,8-trimethylquinoline: This compound has a similar structure but differs in the position of the hydrazino group.
4-Hydrazino-2,7-dimethylquinoline: This compound has a similar structure but lacks one of the methyl groups.
The uniqueness of this compound lies in its specific structure and the presence of the hydrazino group, which contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
1173257-45-8 |
|---|---|
Fórmula molecular |
C12H16ClN3 |
Peso molecular |
237.73 g/mol |
Nombre IUPAC |
(2,7,8-trimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-7-4-5-10-11(15-13)6-8(2)14-12(10)9(7)3;/h4-6H,13H2,1-3H3,(H,14,15);1H |
Clave InChI |
NCGCEYVRSRWCBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NC(=CC(=C2C=C1)NN)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)
![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)







![5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11869378.png)

